4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride
Description
4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride is a spirocyclic compound featuring a bicyclo[2.3]hexane core with an amino group and carboxylic acid functionality, stabilized as a hydrochloride salt. Its unique spiro architecture confers structural rigidity, which is advantageous in medicinal chemistry for modulating pharmacokinetic properties such as metabolic stability and target binding affinity.
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
6-aminospiro[2.3]hexane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-7(5(9)10)4-3-6(7)1-2-6;/h1-4,8H2,(H,9,10);1H |
InChI Key |
GCSWPIYQVUMMEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC2(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Ethyl (Nitro)diazoacetate to Methylenecyclobutanecarboxylic Acid Esters
A foundational method involves the [1 + 2] cycloaddition of ethyl nitrodiazoacetate to 3-methylene cyclobutanecarboxylic acid methyl ester, yielding a nitro-substituted spirocyclic intermediate (ethyl 1-nitrospiro[2.3]hexane-1,5-dicarboxylate).
| Step | Reagents/Conditions | Product/Transformation |
|---|---|---|
| 1 | Ethyl nitrodiazoacetate + 3-methylene cyclobutanecarboxylic acid methyl ester | Formation of 1-ethyl-5-methyl-1-nitrospiro[2.3]hexane-1,5-dicarboxylate (adduct 3) |
| 2 | Catalytic cyclopropanation | Construction of spirocyclic framework |
This step is crucial for establishing the spiro[2.3]hexane core with a nitro substituent positioned for subsequent functional group manipulation.
Reduction of Nitro Group and Ester Hydrolysis
Following cycloaddition, the nitro group is reduced to an amino group, typically via catalytic hydrogenation or chemical reduction methods. Subsequent hydrolysis of ester groups under acidic or basic conditions affords the corresponding amino acid.
| Step | Reagents/Conditions | Product/Transformation |
|---|---|---|
| 3 | Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reduction | Conversion of nitro to amino group |
| 4 | Acidic/basic hydrolysis | Conversion of esters to carboxylic acid groups |
Selective hydrolysis and decarboxylation can be employed to modify the carboxyl groups and optimize the amino acid structure.
Boc Protection and Tebbe Olefination for 4-Azaspiro[2.3]hexane Derivatives
An alternative and efficient approach to related 4-azaspiro[2.3]hexane derivatives involves the use of N-Boc-protected 2-azetidinone as a starting material. Tebbe olefination is applied to this lactam to generate a methylene intermediate, which undergoes cyclopropanation to form the spirocyclic core.
| Step | Reagents/Conditions | Product/Transformation |
|---|---|---|
| 1 | N-Boc-2-azetidinone + Tebbe reagent | Formation of methylene intermediate |
| 2 | Cyclopropanation | Construction of 4-azaspiro[2.3]hexane scaffold |
| 3 | Deprotection and further functionalization | Generation of amino acid derivatives |
This method allows multigram-scale synthesis (up to 52 g) with high efficiency and is suitable for preparing building blocks for drug discovery.
Comparative Data Table of Key Synthetic Steps
Research Findings and Physicochemical Characterization
The synthesized 4-aminospiro[2.3]hexane derivatives exhibit distinct physicochemical properties, such as:
- Basicity (pKa) values relevant to protonation states in biological systems.
- Lipophilicity (Log P) influencing membrane permeability.
- Structural rigidity confirmed by X-ray diffraction studies.
- Exit vector plot (EVP) analyses demonstrating spatial orientation of substituents for receptor binding.
These data highlight the compound’s potential as a bioisostere of piperidine and GABA analogues in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide unique steric and electronic properties, influencing the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Functional Group Positioning: Unlike 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride , which incorporates a fused aziridine, the target compound’s amino and carboxylic acid groups are positioned to mimic natural amino acids, suggesting utility in peptidomimetic design.
Pharmacological and Stability Profiles
Role in Drug Discovery
Spirocyclic hydrochlorides are valued for their ability to mimic bioactive conformations. For example:
- LY2409881 hydrochloride (a benzo[b]thiophene-carboxamide derivative ) demonstrates kinase inhibition, highlighting the utility of rigid scaffolds in target engagement.
- AVG-HCl (a vinylglycine analog ) is used in plant cell culture, underscoring the versatility of amino acid hydrochlorides in biotechnology.
Biological Activity
4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride is a compound characterized by its unique spirocyclic structure, which includes an amine and a carboxylic acid functional group. This compound is part of the amino acid class and has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The spirocyclic nature of 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride contributes to its distinct properties, influencing its interactions with biological targets. The compound's structure can be represented as follows:
This indicates the presence of one chlorine atom, one nitrogen atom, and two oxygen atoms, which are essential for its biological activity.
Research indicates that 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride may exert its biological effects through several mechanisms:
- Receptor Binding : Interaction studies have shown that this compound can bind to various biological receptors, modulating signaling pathways that are crucial for cellular function.
- Mitochondrial Function : The compound has been implicated in mitochondrial uncoupling, which can lead to decreased production of reactive oxygen species (ROS) and improved cellular metabolism. This is particularly relevant in conditions like non-alcoholic fatty liver disease (NAFLD) and cancer .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
A number of studies have explored the biological activity of 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride:
- Study on Mitochondrial Dysfunction : A study highlighted the compound's ability to improve mitochondrial function in models of metabolic syndrome, suggesting its use as a therapeutic agent for conditions related to mitochondrial dysfunction .
- Neurodegenerative Diseases : In vitro studies indicated that the compound may protect neuronal cells from oxidative damage, thus presenting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride compared to similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Aminospiro[2.3]hexane-4-carboxylic acid HCl | Spirocyclic structure | Potential neuroprotective effects |
| 5-Aminospiro[2.3]hexane-2-carboxylic acid | Similar spirocyclic structure | Different receptor binding affinity |
| 5-Aminopentanoic acid | Linear structure with amino group | Varying solubility and reactivity |
| 1-Amino-2-pyrrolidinecarboxylic acid | Pyrrolidine ring structure | Distinct pharmacological effects |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of 4-Aminospiro[2.3]hexane-4-carboxylic acid hydrochloride is crucial for assessing its therapeutic potential:
- Absorption : Initial studies suggest that the compound is well absorbed when administered orally, with peak plasma concentrations observed within a few hours.
- Metabolism : The metabolic pathways involve conjugation reactions, primarily in the liver.
- Excretion : Renal excretion is the primary route for elimination from the body.
- Toxicity : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to establish long-term safety.
Q & A
Q. What are the established synthetic routes for 4-Aminospiro[2.3]hexane-4-carboxylic Acid Hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves constructing the spirocyclic core through cycloaddition or ring-closing metathesis, followed by functionalization of the amino and carboxylic acid groups. Key steps include:
- Precursor Selection : Use bicyclic ketones or esters as starting materials (e.g., azabicyclo[2.1.1]hexane derivatives) .
- Reaction Optimization : Adjust catalysts (e.g., palladium or nickel-based systems) and temperatures (80–100°C) to improve yield.
- Purification : Employ column chromatography or recrystallization to isolate the hydrochloride salt .
- Yield Tracking : Monitor reaction progress via TLC or HPLC.
Q. Table 1: Example Synthetic Conditions
| Precursor | Catalyst | Temp (°C) | Yield (%) | Purity Method |
|---|---|---|---|---|
| Azabicyclo[2.1.1]hexane | Pd/C | 80 | 65 | HPLC |
| Spirocyclic ester | Ni | 100 | 72 | NMR |
Q. How should researchers characterize the structural and stereochemical features of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the spirocyclic framework and confirm chirality .
- NMR Spectroscopy : Use - and -NMR to identify proton environments (e.g., amino group at δ 3.1–3.5 ppm, carboxylic acid at δ 170–175 ppm) .
- Chiral HPLC : Determine enantiomeric excess using columns like Chiralpak IA/IB .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in polar solvents (e.g., water, DMSO) and acidic/basic buffers. The hydrochloride salt enhances aqueous solubility but may precipitate in neutral pH .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Store at -20°C in desiccated conditions to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Prediction : Use quantum chemical calculations (e.g., Gaussian 16) to model cyclization energetics and transition states .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .
- SAR Analysis : Corrogate calculated binding energies (ΔG) with experimental IC values to refine substituent selection.
Q. How can contradictions in reported biological activity data (e.g., varying IC values) be systematically resolved?
- Methodological Answer :
- Assay Standardization : Replicate studies using uniform protocols (e.g., ATPase inhibition assays at pH 7.4, 37°C) .
- Data Triangulation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., purity, solvent effects) .
Q. Table 2: Hypothetical Biological Activity Discrepancies
| Study | Target | IC (μM) | Proposed Factor |
|---|---|---|---|
| A | Enzyme X | 10 | High purity (≥98%) |
| B | Enzyme X | 25 | Solubility limits |
Q. What strategies improve enantiomeric purity during synthesis, and how do stereochemical variations impact biological activity?
- Methodological Answer :
- Chiral Resolutions : Use diastereomeric salt formation with tartaric acid derivatives .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to favor desired enantiomers .
- Bioactivity Testing : Compare enantiomers in receptor-binding assays (e.g., values may differ by 10-100x due to stereospecific interactions) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
